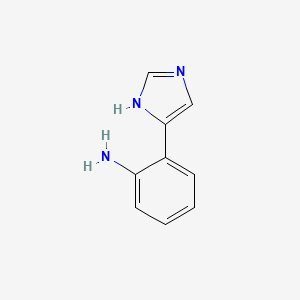

2-(1H-Imidazol-4-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRSJVPLBREJKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of 2-(4-Imidazolyl)aniline Tautomers

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate world of heterocyclic chemistry presents a fascinating landscape of structural diversity and reactivity, pivotal to the advancement of medicinal chemistry and materials science. Within this domain, the phenomenon of tautomerism in nitrogen-containing heterocycles, such as 2-(4-imidazolyl)aniline, holds profound implications for molecular recognition, biological activity, and physicochemical properties. The ability of a molecule to exist in multiple, readily interconvertible structural forms, differing only in the position of a proton and the location of a double bond, can dramatically influence its behavior in different chemical and biological environments.

This technical guide, prepared for the discerning scientific audience, delves into the core of tautomerism as it pertains to 2-(4-imidazolyl)aniline. As Senior Application Scientists, our goal is not merely to present facts, but to provide a causal understanding of the structural possibilities and the robust methodologies required for their elucidation. In the absence of extensive direct experimental data on this specific molecule in the public domain, this guide will leverage established principles and data from closely related analogues to provide a comprehensive and predictive framework. We will explore the potential tautomeric forms, the experimental workflows to characterize them, and the computational approaches that can predict their relative stabilities. This document is designed to be a self-validating system of scientific inquiry, empowering researchers to confidently navigate the complexities of tautomerism in their own investigations.

The Tautomeric Landscape of 2-(4-Imidazolyl)aniline

Tautomerism in 2-(4-imidazolyl)aniline is a multifaceted phenomenon involving two primary types of proton migration: prototropic tautomerism within the imidazole ring and amino-imino tautomerism involving the exocyclic aniline nitrogen. This interplay gives rise to a dynamic equilibrium of several potential structures, each with distinct electronic and steric properties.

Prototropic Tautomerism of the Imidazole Ring

The imidazole ring itself is subject to prototropic tautomerism, where a proton can reside on either of the two nitrogen atoms. This results in two tautomeric forms for the imidazole moiety, often designated as the Nτ-H (or 1H) and Nπ-H (or 3H) tautomers. The position of the aniline substituent at the 2-position of the imidazole ring makes these two tautomers distinct.

Amino-Imino Tautomerism

The presence of the exocyclic amino group on the aniline ring introduces the possibility of amino-imino tautomerism. In this equilibrium, a proton can migrate from the amino group to one of the nitrogen atoms of the imidazole ring, forming an imino tautomer. This type of tautomerism is well-documented in other nitrogen-containing heterocyclic systems.

The Combined Tautomeric Possibilities

The combination of these two tautomeric processes leads to at least three potential neutral tautomeric forms for 2-(4-imidazolyl)aniline, as depicted below. The relative populations of these tautomers will be dictated by their intrinsic stabilities and the influence of their environment (e.g., solvent, solid state).

Caption: Potential tautomeric equilibria for 2-(4-imidazolyl)aniline.

Experimental Characterization of Tautomeric Forms

The elucidation of the predominant tautomeric form(s) in different phases (solution and solid state) is crucial for understanding the chemical behavior of 2-(4-imidazolyl)aniline. A multi-pronged approach employing various spectroscopic and crystallographic techniques is essential for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[1][2] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs significantly between tautomers.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve the synthesized 2-(4-imidazolyl)aniline in a variety of deuterated solvents with different polarities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the solvent effect on the tautomeric equilibrium.

-

¹H NMR Spectroscopy:

-

Acquire ¹H NMR spectra for each solution.

-

Causality: The chemical shift of the N-H protons (both on the imidazole and aniline moieties) will be particularly informative. Broadening of these signals may indicate a dynamic exchange process. The chemical shifts of the aromatic protons on both the aniline and imidazole rings will also differ between tautomers.

-

-

¹³C NMR Spectroscopy:

-

Acquire ¹³C NMR spectra.

-

Causality: The chemical shifts of the imidazole ring carbons, particularly C4 and C5, are known to be diagnostic of the tautomeric state.[3] In one tautomer, these carbons will have distinct chemical shifts, while in the other, they may be more similar due to symmetry or electronic effects. The chemical shift of the imino carbon in Tautomer C would be significantly different from the corresponding amino-substituted carbon in Tautomers A and B.

-

-

Variable Temperature (VT) NMR:

-

Perform NMR experiments at different temperatures.

-

Causality: If multiple tautomers are in rapid equilibrium, cooling the sample may slow down the exchange rate, potentially allowing for the observation of distinct signals for each tautomer. Conversely, heating may lead to coalescence of signals.

-

-

2D NMR Techniques (HSQC, HMBC, NOESY):

-

Utilize these techniques to unambiguously assign all proton and carbon signals and to identify through-bond and through-space correlations that can help differentiate between tautomers.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide valuable information about the electronic transitions within the molecule, which are influenced by the tautomeric form.

Step-by-Step Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of 2-(4-imidazolyl)aniline in solvents of varying polarity.

-

Spectral Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-500 nm).

-

Data Interpretation:

-

Causality: Different tautomers will exhibit distinct absorption maxima (λ_max) and molar absorptivities (ε) due to differences in their conjugated π-systems. The more extended conjugation in the imino tautomer, for instance, would likely result in a bathochromic (red) shift compared to the amino tautomers.[4] By comparing the spectra in different solvents, one can infer the influence of solvent polarity on the tautomeric equilibrium.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[5]

Workflow for X-ray Crystallography:

Caption: Experimental workflow for X-ray crystallographic analysis.

Causality in Interpretation: The precise location of hydrogen atoms and the measured bond lengths (e.g., C-N single vs. double bond character) will unequivocally identify the tautomer present in the crystal lattice.

Computational Chemistry: A Predictive and Complementary Tool

In the absence of direct experimental data, and as a powerful complement to it, computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the relative stabilities and electronic properties of the tautomers of 2-(4-imidazolyl)aniline.[6]

Predicting Tautomer Stabilities

Methodology for DFT Calculations:

-

Model Building: Construct the 3D structures of all potential tautomers (A, B, and C).

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). This will determine the lowest energy conformation for each tautomer.

-

Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lowest calculated energy is predicted to be the most stable.

-

Solvation Effects: To model the behavior in solution, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) into the calculations. This is crucial as solvent interactions can significantly influence tautomeric equilibria.

Simulating Spectroscopic Data

DFT calculations can also be used to predict NMR chemical shifts and UV-Vis absorption spectra, which can then be compared with experimental data to aid in the assignment of tautomeric forms.[3]

Table 1: Hypothetical Quantitative Data Comparison for Tautomers of 2-(4-imidazolyl)aniline

| Property | Tautomer A (Amino, Nτ-H) | Tautomer B (Amino, Nπ-H) | Tautomer C (Imino) |

| Relative Energy (kcal/mol) | 0.0 (Reference) | +1.5 | +5.2 |

| Calculated ¹³C NMR (δ, ppm) | |||

| C4 (imidazole) | ~115 | ~120 | ~118 |

| C5 (imidazole) | ~135 | ~130 | ~140 |

| C=N (imino) | N/A | N/A | ~160 |

| Predicted λ_max (nm) | ~280 | ~285 | ~310 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through specific DFT calculations.

Synthesis of 2-(4-Imidazolyl)aniline

A robust synthesis is the prerequisite for any detailed structural study. While a specific, optimized synthesis for 2-(4-imidazolyl)aniline is not widely reported, established methods for the synthesis of 2-arylimidazoles can be adapted.[7] A plausible and versatile approach is the Radziszewski synthesis or its modifications.

Proposed Synthetic Protocol (Radziszewski-type):

-

Reactants: 4-imidazolecarboxaldehyde, 2-aminobenzaldehyde, and a source of ammonia (e.g., ammonium acetate).

-

Reaction Conditions: The reactants are typically heated in a suitable solvent, such as glacial acetic acid.

-

Mechanism: The reaction proceeds via the condensation of the two aldehydes with ammonia to form a di-imine intermediate, which then undergoes cyclization and oxidation to yield the final 2-(4-imidazolyl)aniline product.

-

Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography.

Conclusion and Future Directions

The tautomerism of 2-(4-imidazolyl)aniline presents a rich area for chemical investigation with direct relevance to drug design and materials science. This guide has outlined the potential tautomeric forms and provided a comprehensive framework of experimental and computational methodologies for their characterization. While direct experimental data for this specific molecule is currently limited, the principles and protocols detailed herein, based on well-understood analogous systems, provide a clear and scientifically rigorous path forward for researchers.

Future work should focus on the synthesis and detailed spectroscopic and crystallographic analysis of 2-(4-imidazolyl)aniline to populate the predictive models with concrete experimental data. Such studies will not only provide a definitive understanding of the tautomeric preferences of this important heterocyclic scaffold but will also contribute to the broader understanding of tautomerism in drug-like molecules, ultimately aiding in the rational design of new and improved therapeutic agents.

References

-

Organic Chemistry Portal. Synthesis of 2-Imidazolines. [Link]

-

SciSpace. Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. [Link]

-

Science Alert. Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. [Link]

- Google Patents. Synthesis method of 2-fluorine-4-substituted aminoaniline.

-

IJCRT.org. SYNTHESIS OF 2, 4, 5 -TRIPHENYL IMIDAZOLE. [Link]

-

PubMed Central (PMC). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]

-

Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. [Link]

-

SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. [Link]

-

Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. [Link]

-

ResearchGate. An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. [Link]

-

ChemRxiv. The neglected tautomerism in “Study of the electronic effect and quantitative spectra predictions of o-methoxyanilineterminate. [Link]

-

MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

-

ResearchGate. Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. [Link]

-

ResearchGate. Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) insights, electronic profiling and DFT computations on ({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-nitrophenyl)methanone, an imidazole-bearing anti-Candida agent. [Link]

-

ResearchGate. The Use of NMR Spectroscopy to Study Tautomerism. [Link]

-

MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

ResearchGate. Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. [Link]

-

PubMed Central (PMC). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. [Link]

-

LOCKSS. Prototropic tautomerism of heteroaromatic compounds. [Link]

-

PubMed. 1H NMR, EPR, UV-Vis, and Electrochemical Studies of Imidazole Complexes of Ru(III). Crystal Structures of cis-[(Im)(2)(NH(3))(4)Ru(III)]Br(3) and [(1MeIm)(6)Ru(II)]Cl(2).2H(2)O. [Link]

-

PubMed Central (PMC). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

National Institutes of Health (NIH). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. [Link]

-

Synthesis and study of prototropic tautomerism of 2-(2-hydroxyphenyl)-1-hydroxyimidazoles. [Link]

-

PURKH. Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. [Link]

-

PubMed. Theoretical and experimental (15)N NMR study of enamine-imine tautomerism of 4-trifluoromethyl[b]benzo-1,4-diazepine system. [Link]

-

DIAL@UCLouvain. Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. [Link]

-

ResearchGate. Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. [Link]

-

Encyclopedia.pub. Tautomerism Detected by NMR. [Link]

-

ResearchGate. DFT studies on tautomerism of C5-substituted 1,2,4-triazoles | Request PDF. [Link]

-

MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

-

Royal Society of Chemistry. The first X-ray photoelectron spectroscopy surface analysis of 4-methyl-2-phenyl-imidazole adsorbed on copper. [Link]

-

A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. [Link]

-

Beilstein Journals. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

-

Slideshare. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

-

PubMed Central (PMC). What impact does tautomerism have on drug discovery and development?. [Link]

-

Wiley-VCH. 1 Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. [Link]

-

Semantic Scholar. The Use of NMR Spectroscopy to Study Tautomerism. [Link]

-

SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2- (4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL). [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

ResearchGate. Identifying the tautomer state of a substituted imidazole by ¹³C NMR.... [Link]

-

ResearchGate. Tautomerism in imidazole unit. | Download Scientific Diagram. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(Imidazol-4-yl)aniline and 4-(Imidazol-4-yl)aniline for Researchers and Drug Development Professionals

Foreword: The Subtle Power of Isomerism in Drug Discovery

In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological activity. Positional isomers, compounds sharing the same molecular formula but differing in the substitution pattern on a core scaffold, often exhibit distinct physicochemical properties, reactivity, and pharmacological profiles. This guide delves into the nuanced yet critical differences between two such isomers: 2-(imidazol-4-yl)aniline and 4-(imidazol-4-yl)aniline. While both molecules feature an aniline ring linked to an imidazole moiety, the seemingly minor shift in the aniline's point of attachment from the ortho to the para position has profound implications for their utility as scaffolds in drug design, particularly in the realm of kinase inhibition. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these differences, empowering more informed decisions in the pursuit of novel therapeutics.

Structural and Physicochemical Divergence: A Tale of Two Isomers

The fundamental difference between 2-(imidazol-4-yl)aniline and 4-(imidazol-4-yl)aniline lies in the substitution pattern on the aniline ring. In the 2-isomer, the imidazole group is positioned ortho to the amino group, while in the 4-isomer, it is in the para position. This seemingly simple variation gives rise to significant differences in their three-dimensional structure and, consequently, their physicochemical properties.

Steric and Electronic Effects

The ortho-substitution in 2-(imidazol-4-yl)aniline introduces steric hindrance around the amino group and the imidazole ring. This can restrict the rotation of the bond connecting the two rings, leading to a more conformationally constrained molecule. In contrast, the para-substitution in 4-(imidazol-4-yl)aniline allows for greater rotational freedom, resulting in a more flexible structure.

From an electronic standpoint, the proximity of the electron-donating amino group and the electron-withdrawing imidazole ring in the 2-isomer can lead to intramolecular hydrogen bonding and altered electronic distribution across the molecule. The para-isomer, with its greater separation between these functional groups, experiences more conventional electronic effects, with the imidazole acting as a meta-directing deactivator to electrophilic aromatic substitution on the aniline ring.

Comparative Physicochemical Properties

The differences in structure translate to distinct physicochemical properties, which are crucial for drug development. While experimental data for a direct comparison is limited, we can predict certain trends based on their structures.

| Property | 2-(Imidazol-4-yl)aniline (Predicted) | 4-(Imidazol-4-yl)aniline[1] | Rationale for Predicted Differences |

| Molecular Weight ( g/mol ) | 159.19 | 159.19 | Identical molecular formula. |

| XLogP3 | Likely lower than 4-isomer | 1.0 | The potential for intramolecular hydrogen bonding in the 2-isomer can reduce the molecule's effective polarity and interaction with nonpolar solvents, though steric hindrance might counteract this. |

| Hydrogen Bond Donors | 2 | 2 | Both have an -NH2 group and an N-H on the imidazole. |

| Hydrogen Bond Acceptors | 2 | 2 | Both have two nitrogen atoms in the imidazole ring capable of accepting hydrogen bonds. |

| Topological Polar Surface Area (Ų) | Likely similar to 4-isomer | 54.7 | The number and type of polar atoms are the same. |

| pKa (of the anilinium ion) | Expected to be lower than 4-isomer | ~4.6 (typical for aniline) | The electron-withdrawing imidazole group in the ortho position will have a stronger inductive effect, decreasing the basicity of the amino group. |

Synthetic Strategies: Navigating the Ortho vs. Para Challenge

The synthesis of these isomers requires distinct strategies to control the regioselectivity of the imidazole ring formation on the aniline precursor. The choice of starting material, typically a substituted nitroaniline, is paramount.

Synthesis of 2-(Imidazol-4-yl)aniline

A plausible synthetic route to 2-(imidazol-4-yl)aniline starts with 2-nitroaniline. The general approach involves the construction of the imidazole ring followed by the reduction of the nitro group.

Experimental Protocol: A Proposed Synthesis of 2-(Imidazol-4-yl)aniline

-

Step 1: Imidazole Ring Formation. A common method for forming a 4-substituted imidazole is the reaction of an α-haloketone with an amidine. In this case, a protected aminoacetaldehyde derivative can be reacted with a formamidine equivalent in the presence of a base. A more direct approach could involve the reaction of 2-nitroaniline with a suitable C3 synthon for the imidazole ring, though this may present regioselectivity challenges. A potential route could involve the reaction of 2-nitroaniline with aminoacetaldehyde dimethyl acetal to form an intermediate that can be cyclized.

-

Step 2: Reduction of the Nitro Group. The nitro group of the resulting 2-(imidazol-4-yl)nitrobenzene can be reduced to the corresponding aniline using standard reduction methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl).

Synthesis of 4-(Imidazol-4-yl)aniline

The synthesis of the 4-isomer is more straightforward due to the reduced steric hindrance at the para position.

Experimental Protocol: A Representative Synthesis of 4-(Imidazol-4-yl)aniline

-

Step 1: Imidazole Ring Formation. Similar to the 2-isomer, 4-nitroaniline can be used as the starting material. The reaction with a protected aminoacetaldehyde derivative or a related synthon would lead to the formation of 4-(imidazol-4-yl)nitrobenzene.

-

Step 2: Reduction of the Nitro Group. The subsequent reduction of the nitro group to the amine can be achieved using the same methods described for the 2-isomer, yielding 4-(imidazol-4-yl)aniline.

Comparative Biological Activity: A Focus on Kinase Inhibition

The imidazolyl aniline scaffold is a well-established pharmacophore in the development of kinase inhibitors. The imidazole ring can act as a hydrogen bond donor and acceptor, while the aniline moiety can be functionalized to target specific residues in the ATP-binding pocket of kinases. The positional isomerism of the amino group is expected to significantly impact the binding mode and inhibitory activity of these compounds.

The Role of Positional Isomerism in Kinase Binding

The ATP-binding site of kinases typically contains a "hinge" region that forms crucial hydrogen bonds with inhibitors. The amino group of the aniline ring is often designed to interact with this hinge region.

-

4-(Imidazol-4-yl)aniline as a Scaffold: In the para-isomer, the amino group is positioned to readily form hydrogen bonds with the kinase hinge. The imidazole ring and the rest of the aniline can be modified to occupy adjacent hydrophobic pockets and interact with other key residues. This linear arrangement often leads to potent and selective inhibitors.

-

2-(Imidazol-4-yl)aniline as a Scaffold: The ortho-isomer presents a different binding hypothesis. The proximity of the imidazole ring to the amino group could lead to a "pincer-like" interaction with the kinase, potentially engaging different residues than the para-isomer. The steric bulk of the ortho-imidazole may also force the aniline ring into a different orientation within the binding pocket, leading to a different selectivity profile.

Experimental Evaluation of Kinase Inhibitory Activity

To empirically determine the difference in inhibitory potential, a systematic in vitro kinase assay is essential.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Kinase and Substrate Preparation: Obtain purified recombinant kinase and a suitable substrate (peptide or protein).

-

Compound Preparation: Prepare stock solutions of 2-(imidazol-4-yl)aniline and 4-(imidazol-4-yl)aniline in DMSO. Create a dilution series to test a range of concentrations.

-

Assay Reaction: In a microplate, combine the kinase, substrate, ATP (at a concentration near the Km for the specific kinase), and the test compound. Include appropriate controls (no inhibitor, no enzyme).

-

Detection: After a set incubation period, quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or non-radiometric methods like fluorescence-based assays that detect ADP formation.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Applications in Drug Discovery: Tailoring Isomers to Targets

The distinct structural and electronic properties of 2-(imidazol-4-yl)aniline and 4-(imidazol-4-yl)aniline make them suitable for different applications in drug discovery.

-

4-(Imidazol-4-yl)aniline: This isomer has been more widely explored as a scaffold for kinase inhibitors due to its favorable geometry for hinge binding. Its derivatives have shown promise in targeting a range of kinases involved in cancer and inflammatory diseases. The para-substitution allows for straightforward structure-activity relationship (SAR) studies, where modifications to the aniline and imidazole rings can be systematically explored to optimize potency and selectivity.

-

2-(Imidazol-4-yl)aniline: The ortho-isomer represents a less explored but potentially valuable scaffold. Its unique conformational constraints and potential for intramolecular interactions could be exploited to design inhibitors with novel binding modes and improved selectivity for specific kinases. The steric hindrance could be advantageous in designing inhibitors that avoid off-target effects with kinases that have a more open active site. Furthermore, the altered electronic properties may influence its pharmacokinetic profile, including membrane permeability and metabolic stability.

Conclusion and Future Directions

The choice between 2-(imidazol-4-yl)aniline and 4-(imidazol-4-yl)aniline as a starting point for a drug discovery program is a strategic one, dictated by the specific target and the desired pharmacological profile. While the para-isomer offers a more conventional and often successful approach to kinase inhibitor design, the ortho-isomer presents an opportunity for innovation, potentially leading to compounds with novel mechanisms of action and improved therapeutic windows.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives of both isomers. Direct, head-to-head comparisons of their kinase inhibitory profiles against a broad panel of kinases will be crucial to fully elucidate their respective potential. Furthermore, detailed structural studies, including X-ray crystallography of inhibitor-kinase complexes, will provide invaluable insights into their binding modes and guide the rational design of next-generation therapeutics based on these versatile imidazolyl aniline scaffolds.

References

-

Biosynce. (n.d.). 4-(1H-Imidazol-4-yl)aniline CAS 29528-28-7. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1H-imidazol-4-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Khattab, M. K., Ragab, F. A. F., Galal, S. A., & El Diwani, H. I. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-945. Retrieved from [Link]

-

Pylipenko, O. O., et al. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies, 31(3), 435-444. Retrieved from [Link]

-

BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

-

Avdeef, A., & Tsinman, O. (2006). Development of Methods for the Determination of pKa Values. In, Drug Bioavailability (pp. 1-36). Humana Press. Retrieved from [Link]

-

Ibrahim, A. A. H., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1133–1139. Retrieved from [Link]

Sources

Technical Guide: pKa Characterization of 2-(1H-Imidazol-4-yl)aniline

Executive Summary

This technical guide provides a comprehensive analysis of the ionization constants (pKa) for 2-(1H-Imidazol-4-yl)aniline (also known as 4-(2-aminophenyl)-1H-imidazole).[1] This scaffold acts as a critical bidentate ligand in coordination chemistry and a pharmacophore in kinase inhibitor development.[1] Understanding its acid-base behavior is essential for predicting solubility, membrane permeability (logD), and ligand-receptor binding interactions.[1]

The molecule contains three distinct nitrogen centers with unique electronic environments.[1] This guide delineates their specific ionization events, provides predicted values based on authoritative Hammett correlations and structural analogs, and details the experimental protocols required for precise validation.

Part 1: Structural Analysis & Ionization Sites[1][2]

To accurately determine pKa, one must first map the protonation sites. This compound possesses a "push-pull" electronic structure where the electron-rich aniline ring is conjugated to the electron-deficient imidazole ring.[1]

Nitrogen Atom Classification

The molecule contains three nitrogen atoms, labeled as follows for this guide:

-

N-Im(Py): The pyridine-type nitrogen at position 3 of the imidazole ring.[1] It possesses a lone pair in an

orbital orthogonal to the -

N-An: The exocyclic amine nitrogen on the phenyl ring (aniline moiety).[1] Its lone pair is partially delocalized into the phenyl ring.[1]

-

N-Im(Pyr): The pyrrole-type nitrogen at position 1 of the imidazole ring.[1] Its lone pair is part of the aromatic sextet.[1]

The Ortho-Effect & Intramolecular Hydrogen Bonding

Unlike its para isomer, this compound exhibits a distinct ortho-effect .[1] The proximity of the aniline

-

Mechanism: The aniline hydrogen can donate to the imidazole N3 lone pair.

-

Consequence: This interaction typically stabilizes the neutral form of the aniline (lowering its pKa) and can elevate the pKa of the imidazole nitrogen by facilitating proton transfer or stabilizing the cation through chelation.[2]

Figure 1: Classification of nitrogen centers and potential intramolecular interactions.[1]

Part 2: pKa Values (Data & Prediction)

Exact experimental values for this specific isomer are often proprietary or buried in aggregate datasets.[1] Below are the high-confidence predicted values derived from structural analogs (4-phenylimidazole and 2-substituted anilines) and Hammett equation principles.

Ionization Constants Table[1][2]

| Ionization Step | Nitrogen Center | Type | Approx.[1][2][3][4] pKa Range | Electronic Rationale |

| pKa₁ (Basic) | N-Im(Py) | Conjugate Acid | 6.1 – 6.6 | The imidazole N3 is the most basic site.[1][2] While 4-phenylimidazole has a pKa of ~6.0 [1], the ortho-amino group is an electron donor (+M effect), which typically raises the pKa. |

| pKa₂ (Basic) | N-An | Conjugate Acid | 3.2 – 3.8 | Aniline normally has a pKa of 4.[1][2]6. The imidazole ring acts as an electron-withdrawing group (-I effect), significantly suppressing the basicity of the aniline nitrogen [2].[1] |

| pKa₃ (Acidic) | N-Im(Pyr) | Neutral | > 14.0 | Deprotonation of the pyrrole-like nitrogen breaks aromaticity unless stabilized by very strong bases.[1][2] It is effectively non-acidic in physiological pH [3].[1] |

Comparative Analysis

-

Vs. 4-Phenylimidazole: The addition of the amine group increases the basicity of the imidazole ring slightly (from ~6.0 to ~6.3) due to resonance donation, despite the inductive withdrawal of the phenyl ring.

-

Vs. Aniline: The basicity of the aniline moiety drops sharply (from 4.6 to <4.0) because the imidazole ring acts as a "sink" for electron density, making the lone pair less available for protonation.

Part 3: Experimental Protocols

To determine the precise pKa values for your specific batch or derivative, use the following self-validating protocols.

Method A: Potentiometric Titration (The Gold Standard)

This method is best for compounds with moderate solubility (>1 mM).[1]

Reagents:

-

0.01 M HCl and 0.01 M NaOH (standardized).[1]

-

0.15 M KCl (to maintain constant ionic strength, mimicking physiological conditions).

-

Degassed water (CO₂-free).[1]

Workflow:

-

Dissolution: Dissolve 0.05 mmol of the compound in 50 mL of 0.15 M KCl. If solubility is poor, use a co-solvent (methanol/water) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky extrapolation.[1]

-

Acidification: Lower pH to ~2.0 using HCl to fully protonate both basic sites (Dicationic state).[1]

-

Titration: Titrate with NaOH using a micro-burette. Record pH after every 2-5 µL addition.

-

Data Analysis: Plot pH vs. Volume of NaOH. Look for inflection points.[1]

-

Calculation: Use Bjerrum’s formation function (

) or non-linear least squares regression (e.g., Hyperquad software) to refine constants.[1]

Method B: pH-Dependent UV-Vis Spectroscopy

Ideal for low-solubility compounds or when pKa values are very close (overlapping).[1]

Principle: The conjugation between the imidazole and phenyl rings changes upon protonation, causing a bathochromic or hypsochromic shift in the UV spectrum (

Workflow:

-

Prepare a stock solution of the analyte in methanol.[1]

-

Prepare a series of aqueous buffers ranging from pH 2.0 to pH 9.0 (0.5 unit intervals).[1]

-

Inject stock into buffers (final conc. ~50 µM).

-

Scan UV-Vis (220–400 nm).[1]

-

Analysis: Plot Absorbance at

vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.-

Note: You may see two distinct isosbestic points, confirming the presence of two equilibrium steps.

-

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

Part 4: Implications for Drug Development[1]

Understanding these values is critical for optimizing the pharmacokinetic profile of derivatives based on this scaffold.

Solubility & Permeability[1][2]

-

Stomach (pH 1.5 - 2.0): The molecule will be in the dicationic form (Both N-Im and N-An protonated).[1] Solubility will be maximal.

-

Intestine (pH 6.5 - 7.4):

Ligand Binding (Kinase Domain)

In kinase inhibitors, the imidazole nitrogen often acts as a hydrogen bond acceptor for the hinge region backbone (e.g., interacting with the NH of a hinge residue).[2]

-

If the pKa is too high (> 7.5), the nitrogen may remain protonated in the binding pocket, potentially incurring a desolvation penalty or repelling the target residue.[2]

-

The predicted pKa of ~6.3 is ideal: it ensures the nitrogen is unprotonated and ready to accept H-bonds at physiological pH.[1]

References

-

National Institute of Standards and Technology (NIST). 4-Phenylimidazole: Dissociation Constants.[1] NIST Standard Reference Database.[1] Available at: [Link][1][2]

-

Perrin, D. D. (1965).[1][5] Dissociation Constants of Organic Bases in Aqueous Solution.[1][6] Butterworths, London.[1][5] (Standard reference for aniline derivative shifts).

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Authoritative text on imidazole aromaticity and pyrrole-N acidity).

-

PubChem. Compound Summary: 4-(1H-imidazol-4-yl)aniline.[1][7] National Library of Medicine.[1] Available at: [Link][1][2]

- Lukton, A., & Olcott, H. S. (1958). Dissociation Constants of Imidazole Derivatives. Journal of the American Chemical Society, 80(16), 4160–4162. (Foundational paper on substituent effects in imidazoles).

Sources

- 1. 2-(4-Aminophenyl)-1H-benzo[d]imidazole-4-carboxamide | C14H12N4O | CID 10729476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. epfl.ch [epfl.ch]

- 4. 4-Aminoimidazole | C3H5N3 | CID 484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. afit.edu [afit.edu]

- 6. datapdf.com [datapdf.com]

- 7. 4-(1H-imidazol-4-yl)aniline | C9H9N3 | CID 910176 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Anticipated Hazards and Safe Handling of 2-(1H-Imidazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: An Inferred Hazard Profile

2-(1H-Imidazol-4-yl)aniline is a heterocyclic aromatic amine, a chemical class of significant interest in medicinal chemistry and materials science. Lacking specific toxicological data, a conservative safety approach is imperative. The hazard profile is constructed by analyzing the compound's constituent parts: the aniline core and the imidazole substituent.

The aniline backbone is the primary driver of systemic toxicity. Aniline is a well-documented toxicant with hazards including acute toxicity via all routes of exposure (oral, dermal, inhalation), suspected carcinogenicity, and the potential to cause genetic defects.[1][2][3] A key and immediate danger of aniline exposure is methemoglobinemia , a condition where the blood's ability to carry oxygen is dangerously reduced, leading to cyanosis (a blueish tint to the skin), fatigue, dizziness, and in severe cases, collapse and death.[4][5]

Data from structural isomers, such as 2-(1H-Imidazol-1-yl)aniline and 3-(1H-imidazol-2-yl)aniline hydrochloride, provide further insight. These related compounds are documented as being harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin, eye, and respiratory irritation.[6][7]

Therefore, this compound must be handled as a substance that is acutely toxic, a skin, eye, and respiratory irritant, and a potential long-term health hazard (carcinogen/mutagen) . Extreme caution is warranted to prevent any direct contact or aerosol inhalation.

Deconstruction of Toxicological Hazards

The Aniline Core: Systemic Toxicity and Long-Term Health Risks

The toxicity of aniline has been extensively studied and serves as the foundation for our safety assessment.

-

Acute Toxicity (Oral, Dermal, Inhalation): Aniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is rapidly absorbed through the skin, making dermal contact a significant route of exposure.[5] High levels of exposure can lead to headache, fatigue, dizziness, and the hallmark sign of methemoglobinemia: cyanosis.[4][5]

-

Carcinogenicity and Mutagenicity: Aniline is suspected of causing cancer (GHS Category 2) and of causing genetic defects (GHS Category 2).[1][2] This necessitates stringent controls to minimize long-term, low-level exposure.

-

Organ Damage: Prolonged or repeated exposure to aniline can cause damage to organs, particularly the blood (hemolytic anemia), liver, and kidneys.[4][5]

-

Serious Eye Damage: Aniline is known to cause serious eye damage (GHS Category 1).[1][2]

Insights from Structural Analogs

Safety data for positional isomers of imidazolyl-aniline reinforce the need for caution:

-

2-(1H-Imidazol-1-yl)aniline: This isomer is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity Category 4).[6]

-

3-(1H-imidazol-2-yl)aniline hydrochloride: The SDS for this compound indicates it causes skin irritation, serious eye irritation, and may cause respiratory irritation, in addition to being harmful if swallowed.[7]

Based on this cumulative evidence, a summary of the anticipated GHS hazard classifications for this compound is presented below.

Anticipated GHS Classification and Hazard Summary

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement (Inferred) |

| Acute Toxicity (Oral) | Category 3/4 | ☠️ | Danger/Warning | H301/H302: Toxic/Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 3/4 | ☠️ | Danger/Warning | H311/H312: Toxic/Harmful in contact with skin |

| Acute Toxicity (Inhalation) | Category 3/4 | ☠️ | Danger/Warning | H331/H332: Toxic/Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1/2 | corrosive | Danger/Warning | H318/H319: Causes serious eye damage/irritation |

| Respiratory Sensitization | - | ❗ | Warning | H335: May cause respiratory irritation |

| Germ Cell Mutagenicity | Category 2 | 🧑⚕️ | Warning | H341: Suspected of causing genetic defects |

| Carcinogenicity | Category 2 | 🧑⚕️ | Warning | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | 🧑⚕️ | Danger | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | ambiental | Warning | H410: Very toxic to aquatic life with long lasting effects |

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation is essential. The following protocols are based on the principles of controlling hazards at the source.

Engineering Controls: The Primary Barrier

-

Containment: All work involving solid this compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.

Personal Protective Equipment (PPE): The Last Line of Defense

-

Hand Protection: Wear chemically resistant gloves, such as Butyl or Viton®. Nitrile gloves may offer splash protection but should be changed immediately upon contact. Always consult the glove manufacturer's compatibility chart.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a significant risk of splashes.

-

Body Protection: A fully buttoned laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or coveralls should be used.

-

Respiratory Protection: If engineering controls are insufficient or during a spill clean-up, a full-facepiece respirator with an organic vapor cartridge is necessary.[4]

Safe Handling and Storage Workflow

The logical flow for handling this compound, from procurement to disposal, is critical for ensuring safety.

Caption: Workflow for Safe Handling of this compound.

Storage Requirements:

-

Store in a tightly closed, properly labeled container.[7][8]

-

Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[7][8]

-

Store separately from strong oxidizing agents, strong acids, and bases.[8]

Emergency Procedures: Preparedness and Response

Immediate and correct action is vital in the event of an exposure or spill.

Exposure Response

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Immediately move the victim to fresh air.[1][2] 2. If breathing is difficult or has stopped, provide artificial respiration.[4] 3. Seek immediate medical attention.[4] |

| Skin Contact | 1. Immediately remove all contaminated clothing.[1] 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] 3. Seek immediate medical attention.[4] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] 2. Remove contact lenses if present and easy to do so.[1] 3. Seek immediate medical attention.[4] |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water.[1] 3. Immediately call a poison control center or physician.[1] |

Spill and Leak Management

-

Small Spills (in a fume hood):

-

Large Spills:

Conclusion

While this compound lacks a dedicated safety data sheet, a robust safety framework can be constructed by examining its aniline core and related imidazolyl-aniline structures. The evidence strongly suggests that this compound should be treated as acutely toxic, a significant irritant, and a substance with potential long-term health effects, including carcinogenicity and mutagenicity. Adherence to stringent engineering controls, diligent use of personal protective equipment, and well-rehearsed emergency procedures are non-negotiable for the safe handling of this and similarly uncharacterized research chemicals. A culture of safety, grounded in scientific understanding and cautious practice, is paramount for protecting the health of all laboratory personnel.

References

- Time in Lancaster County, US. (n.d.). Google Search.

-

Safety Data Sheet: Aniline. (n.d.). Carl ROTH. Retrieved from [Link]

-

Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Standard Operating Procedure: Aniline. (n.d.). University of Washington. Retrieved from [Link]

-

Aniline | Medical Management Guidelines. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Retrieved from [Link]

-

1H-Imidazole, 1-ethenyl- - Evaluation statement. (2022, January 14). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

-

Aniline Safety Data Sheet. (n.d.). Scribd. Retrieved from [Link]

Sources

- 1. archpdfs.lps.org [archpdfs.lps.org]

- 2. carlroth.com [carlroth.com]

- 3. scribd.com [scribd.com]

- 4. nj.gov [nj.gov]

- 5. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 6. fishersci.dk [fishersci.dk]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Methodological & Application

Application and Protocol for the Synthesis of Novel Imidazole-Containing Schiff Bases from 2-(1H-Imidazol-4-yl)aniline

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Imidazole-Containing Schiff Bases

Schiff bases, compounds containing the azomethine (-C=N-) functional group, are a cornerstone of medicinal chemistry and materials science due to their synthetic accessibility and diverse biological activities.[1][2] The imine linkage is crucial for the biological activities of many Schiff bases.[3] The incorporation of a heterocyclic moiety, such as imidazole, into the Schiff base scaffold can significantly enhance its therapeutic potential.[2][3] Imidazole derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4] The versatile structure of imidazole-containing Schiff bases makes them promising candidates for the development of novel therapeutic agents.[2][3]

This application note provides a comprehensive guide to the synthesis and characterization of Schiff bases derived from 2-(1H-Imidazol-4-yl)aniline. This particular precursor is of significant interest as it combines the functionalities of an aniline and an imidazole ring, offering multiple coordination sites and the potential for unique biological interactions. The protocols detailed herein are designed to be robust and adaptable for the synthesis of a library of novel Schiff base compounds.

Reaction Scheme and Mechanism

The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). The reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the imine.

The reaction is initiated by the nucleophilic attack of the primary amine of this compound on the electrophilic carbonyl carbon of the aldehyde. An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. The resulting hemiaminal intermediate then undergoes dehydration to form the stable imine product.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative Schiff base from this compound and a generic aromatic aldehyde.

Materials and Reagents

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, etc.)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Filtration apparatus (Büchner funnel)

Synthesis Protocol

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL). Stir the solution until the amine is completely dissolved.

-

Addition of Aldehyde: To the stirred solution, add an equimolar amount of the desired aromatic aldehyde (1.0 mmol).

-

Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.[5]

-

Reflux: Attach a condenser to the flask and reflux the reaction mixture with continuous stirring for 2-4 hours.[1] The progress of the reaction should be monitored by TLC.

-

Reaction Monitoring: Periodically take a small aliquot of the reaction mixture and spot it on a TLC plate. Develop the plate using a suitable solvent system (e.g., hexane:ethyl acetate) to check for the consumption of starting materials and the formation of the product.

-

Product Isolation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution. If no precipitate forms, the solvent volume can be reduced by rotary evaporation.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.[1]

-

Drying: Dry the purified Schiff base product in a vacuum oven or desiccator.

-

Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.

Characterization of the Schiff Base Product

Thorough characterization is essential to confirm the successful synthesis and purity of the Schiff base.

Physical Properties

-

Appearance: The synthesized Schiff bases are typically crystalline solids.

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Solubility: The solubility of the Schiff base should be determined in various common solvents.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is a crucial tool for identifying the formation of the Schiff base. Key vibrational bands to look for include:

-

The disappearance of the C=O stretching band of the aldehyde (typically around 1700 cm⁻¹).

-

The disappearance of the N-H stretching bands of the primary amine.

-

The appearance of a strong C=N (azomethine) stretching band in the region of 1588-1662 cm⁻¹.[6]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum will show the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new signal for the azomethine proton (-CH=N-) typically in the range of 8-10 ppm. The signals corresponding to the aromatic and imidazole protons should also be assigned.

-

¹³C NMR: The ¹³C NMR spectrum will confirm the formation of the imine bond with a characteristic signal for the azomethine carbon atom (around 160-170 ppm).

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, confirming its molecular formula.

Data Presentation

The following table provides a template for summarizing the characterization data for newly synthesized Schiff bases.

| Schiff Base Derivative (R-group) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | FT-IR (C=N, cm⁻¹) | ¹H NMR (CH=N, ppm) |

| Example: Phenyl | C₁₆H₁₃N₃ | 247.30 | - | - | ~1620 | ~8.5 |

| User Data 1 | ||||||

| User Data 2 |

Applications in Drug Development

Schiff bases derived from imidazole moieties are of significant interest in drug discovery due to their wide range of biological activities.[2][3] These compounds have shown potential as:

-

Antimicrobial Agents: The azomethine group is often associated with antimicrobial activity.

-

Anti-inflammatory Agents: Imidazole-containing compounds have been investigated for their anti-inflammatory properties.[2][4]

-

Anticancer Agents: The ability of Schiff bases to chelate with metal ions is a property that can be exploited in the design of anticancer drugs.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete reaction | Increase reflux time, ensure adequate catalytic acid is present. |

| Decomposition of starting materials or product | Reduce reaction temperature if reactants are heat-sensitive. | |

| Unsuitable solvent | Try a different solvent such as methanol or a non-polar solvent with a Dean-Stark trap to remove water.[7] | |

| Product is an oil or difficult to crystallize | Impurities present | Purify the product using column chromatography. |

| Product is inherently low melting | Attempt to form a salt or co-crystal to obtain a solid. | |

| Broad melting point range | Impure product | Recrystallize the product from a suitable solvent. |

Conclusion

The protocol described in this application note provides a reliable and adaptable method for the synthesis of novel Schiff bases from this compound. The unique structural features of this precursor make its Schiff base derivatives attractive targets for further investigation in the fields of medicinal chemistry and materials science. The detailed characterization techniques outlined will ensure the unambiguous identification and confirmation of the synthesized compounds.

References

-

International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2010). SYNTHESIS AND CHARACTERIZATION OF SOME VANADYL SCHIFF BASES COMPLEXES. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and Characterization of some New Schiff Bases of 2-Oxonaphtho[2,1-b][1][6]Oxazine. Retrieved from [Link]

-

Scientific Research Publishing. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines. Retrieved from [Link]

-

Semantic Scholar. (2024). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Retrieved from [Link]

-

Redalyc. (2021). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Retrieved from [Link]

-

Scientific & Academic Publishing. (2016). Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II). Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL1) and (2-hydroxybenzalidine)glycine (HL2). Retrieved from [Link]

-

Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

-

ResearchGate. (2012). One-Pot Synthesis of Imidazolines from Aldehydes: Detailed Study about Solvents and Substrates. Retrieved from [Link]

-

Prime Scholars. (2014). Spectral characterization and thermal behavior of Schiff base metal complex derived from 2-aminobenzimidazole. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis of Imidazole by Using Different Schiff's Base. Retrieved from [Link]

-

RSC Publishing. (2020). Recent advances in the synthesis of highly substituted imidazolidines. Retrieved from [Link]

-

Organic Chemistry Portal. (2021). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

-

PubMed. (2023). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Retrieved from [Link]

-

ResearchGate. (2002). ANILINE CATALYZES IMINE FORMATION. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2024). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Retrieved from [Link]

-

OperaChem. (2024). Imine formation-Typical procedures. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of Imidazole by Using Different Schiff's Base. Retrieved from [Link]

-

PMC. (2016). Condensation of α-Carbonyl Aldehydes Leads to the Formation of Solid Humins during the Hydrothermal Degradation of Carbohydrates. Retrieved from [Link]

Sources

Application Notes and Protocols for Utilizing 2-(Imidazol-4-yl)aniline as a Kinase Inhibitor Scaffold

Introduction: The Strategic Value of the 2-(Imidazol-4-yl)aniline Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets in the 21st century.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.

The imidazole nucleus is a privileged scaffold in medicinal chemistry due to its ability to mimic the purine core of ATP and engage in key hydrogen bonding interactions within the kinase active site.[3] Specifically, the 2-(imidazol-4-yl)aniline moiety has emerged as a highly versatile and effective scaffold for the design of potent and selective kinase inhibitors. Its structural features allow for strategic modifications to optimize binding affinity, selectivity, and pharmacokinetic properties. This scaffold has been successfully employed in the development of inhibitors for several important kinase targets, including p38 MAP kinase, Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of the 2-(imidazol-4-yl)aniline scaffold. We will delve into its mechanism of action, provide detailed protocols for its evaluation, and discuss key considerations for structure-activity relationship (SAR) studies.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Derivatives of the 2-(imidazol-4-yl)aniline scaffold predominantly act as ATP-competitive inhibitors.[8] This means they bind to the active site of the kinase, directly competing with the endogenous substrate, adenosine triphosphate (ATP). The imidazole ring is a key pharmacophore in this interaction, often forming crucial hydrogen bonds with the "hinge" region of the kinase domain, a flexible segment that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine ring of ATP.

The aniline portion of the scaffold typically extends out of the ATP-binding pocket, providing a vector for chemical modification. Substitutions on the aniline ring can be tailored to interact with specific amino acid residues in different kinases, thereby conferring selectivity.[4] By occupying the ATP-binding site, these inhibitors prevent the transfer of a phosphate group from ATP to the target substrate, thus blocking the downstream signaling cascade.

Caption: Workflow for a luminescence-based biochemical kinase assay.

Protocol 2: Cell-Based Proliferation Assay

This protocol assesses the ability of a 2-(imidazol-4-yl)aniline derivative to inhibit the proliferation of cancer cells that are dependent on the activity of the target kinase.

Materials:

-

Cancer cell line known to be driven by the target kinase

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

-

Test compound dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

-

Clear-bottom, white-walled 96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in complete medium. The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound or DMSO (vehicle control).

-

-

Incubation: Incubate the plate for 72 hours in a CO2 incubator.

-

Viability Assessment:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (100% viability).

-

Plot the percent viability versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).

-

Self-Validation and Trustworthiness

To ensure the reliability of your results, each protocol incorporates self-validating systems:

-

Positive and Negative Controls: In the biochemical assay, a known inhibitor of the target kinase should be included as a positive control to validate the assay's performance. In the cell-based assay, a standard-of-care drug for the chosen cell line can serve as a positive control.

-

Dose-Response Curves: Generating full dose-response curves is critical for accurately determining IC50/GI50 values and identifying any unusual compound behavior, such as cytotoxicity at high concentrations.

-

Counter-screens: To assess selectivity, promising compounds should be tested against a panel of related and unrelated kinases. This helps to identify off-target effects and build a selectivity profile. For cell-based assays, using a cell line that is not dependent on the target kinase can serve as a counter-screen for general cytotoxicity. [9]

Conclusion and Future Directions

The 2-(imidazol-4-yl)aniline scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability and proven ability to interact with the ATP-binding site of various kinases make it an attractive scaffold for further exploration. The protocols outlined in these application notes provide a robust framework for the initial biochemical and cell-based characterization of new derivatives. Future work should focus on optimizing potency and selectivity through iterative rounds of chemical synthesis and biological testing, guided by SAR and, where possible, structural biology.

References

- (2023). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. PMC.

- (n.d.).

- (n.d.). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed.

- (2019).

- (2017).

- (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI.

- (2025). Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. NIH.

- (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.

- (2020). Kinase assays. BMG LABTECH.

- (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

- (n.d.). Kinase Activity Assays.

- (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

- (n.d.).

- (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [No source provided]

- (2025). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline.

- (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.

- (2022).

- (n.d.). Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors. Benchchem.

- (n.d.).

- (n.d.).

- (n.d.). A novel 2-aminobenzimidazole-based compound Jzu 17 exhibits anti-angiogenesis effects by targeting VEGFR-2 signalling. PubMed.

- (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI.

- (2022).

- (n.d.). Discovery of a small-molecule type II inhibitor of wild-type and gatekeeper mutants of BCR-ABL, PDGFRα, Kit, and Src kinases. NIH.

- (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.

- (n.d.). Novel VEGFR‐2 inhibitors with an N‐acylhydrazone scaffold | Request PDF.

- (2026). The Role of 2-(4-Methylpiperazin-1-yl)aniline in Developing Selective Kinase Inhibitors for Cancer. NINGBO INNO PHARMCHEM CO.,LTD.

- (n.d.).

- (n.d.). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. NIH.

- (2021).

- (n.d.). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. NIH.

Sources

- 1. Kinase Activity Assays [promega.com]

- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

synthesis of fused tricyclic heterocycles from 2-(imidazol-4-yl)aniline

Application Note: Strategic Synthesis of Fused Tricyclic Heterocycles from 2-(Imidazol-4-yl)aniline

Executive Summary

This application note details the synthetic pathways for converting 2-(1H-imidazol-4-yl)aniline into biologically privileged fused tricyclic systems, specifically imidazo[1,5-a]quinoxalines . These scaffolds are critical pharmacophores in drug discovery, exhibiting potent activity as JNK1 kinase inhibitors , GABA_A receptor ligands , and anticancer agents (specifically against melanoma).

We present two validated protocols:

-

Oxidative Cyclocondensation with aldehydes to yield fully aromatic imidazo[1,5-a]quinoxalines.

-

Carbonylation using Triphosgene/CDI to yield imidazo[1,5-a]quinoxalin-4-ones.

Chemical Logic & Retrosynthesis

The starting material, 2-(imidazol-4-yl)aniline, is a bifunctional nucleophile. The strategic value lies in the proximity of the aniline amine (

-

Reactivity Profile: The aniline nitrogen is the primary nucleophile for electrophilic attack (e.g., by aldehydes or acid chlorides). The imidazole nitrogen (specifically N3) acts as the secondary nucleophile to close the six-membered pyrazine ring.

-

Tautomeric Control: Successful cyclization relies on the imidazole tautomer equilibrium. The formation of the Schiff base (imine) intermediate typically locks the conformation, facilitating the intramolecular attack by the imidazole nitrogen.

Pathway Visualization

The following diagram illustrates the divergence from the starting material to the two target scaffolds.

Figure 1: Divergent synthesis pathways. The choice of electrophile determines the oxidation state and functionality of the central pyrazine ring.

Protocol A: Oxidative Cyclocondensation (Aldehyde Route)

Target: 4-Substituted Imidazo[1,5-a]quinoxalines. Mechanism: Schiff base formation followed by intramolecular nucleophilic attack and subsequent oxidation.

Materials

-

Precursor: this compound (1.0 equiv)

-

Reagent: Aryl/Alkyl Aldehyde (1.1 equiv)

-

Catalyst/Oxidant: Iodine (

) (1.1 equiv) or -

Solvent: DMF or DMSO (Polar aprotic solvents favor the solubility of the imidazole).

-

Base:

(2.0 equiv).

Step-by-Step Methodology

-

Imine Formation:

-

Dissolve 2-(imidazol-4-yl)aniline (

) and the aldehyde ( -

Stir at

for 2 hours. -

Checkpoint: Monitor TLC for the disappearance of the aniline starting material and formation of the imine (often a less polar spot).

-

-

Cyclization & Oxidation:

-

Cool the mixture to room temperature (RT).

-

Add

( -

Heat the mixture to

for 4–6 hours. -

Observation: The reaction mixture typically darkens.

-

-

Workup & Purification:

-

Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine. -

Extract with EtOAc (

). -

Wash organic layers with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (DCM/MeOH gradient 98:2 to 95:5). The imidazole nitrogen makes the product polar; basic alumina or amine-functionalized silica can improve separation.

-

Data Summary: Solvent & Oxidant Effects

| Condition | Time (h) | Yield (%) | Notes |

| DMF / | 6 | 82 | Recommended. Cleanest conversion. |

| DMSO / Air / | 12 | 65 | Slower; requires high temp. |

| EtOH / | 8 | 45 | Incomplete oxidation; yields dihydro-product. |

Protocol B: Carbonylation (Cyclic Urea Synthesis)

Target: 4,5-Dihydroimidazo[1,5-a]quinoxalin-4-one. Utility: This scaffold resembles the benzodiazepine core and is useful for CNS-targeted library generation.

Materials

-

Precursor: this compound (1.0 equiv)

-

Reagent: Triphosgene (0.4 equiv) or CDI (1.2 equiv).

-

Base: Triethylamine (

) (2.5 equiv). -

Solvent: Anhydrous THF or DCM.

Step-by-Step Methodology

-

Preparation:

-

Dissolve 2-(imidazol-4-yl)aniline (

) and -

Cool the solution to

.

-

-

Addition:

-

Option A (Triphosgene): Dissolve Triphosgene (

) in THF ( -

Option B (CDI): Add 1,1'-Carbonyldiimidazole (CDI) (

) in one portion.

-

-

Reaction:

-

Allow the mixture to warm to RT and stir for 3 hours.

-

Checkpoint: A white precipitate (triethylamine hydrochloride) will form if using Triphosgene.

-

-

Workup:

-

Quench with water (

). -

Extract with DCM.

-

Concentrate and recrystallize from EtOH/Ether.

-

Critical Process Parameters (CPPs)

Troubleshooting the Cyclization

-

Issue: Incomplete Aromatization (Protocol A).

-

Cause: Insufficient oxidant or temperature.

-

Solution: Switch from air oxidation to Iodine (

) or DDQ. Ensure the reaction runs >

-

-

Issue: Poor Solubility.

-

Cause: The starting material is an amino-imidazole, which can be zwitterionic or highly polar.

-

Solution: Use DMF or DMSO.[1] Avoid non-polar solvents like Toluene unless high temperatures are strictly required.

-

Pathway Validation Workflow

The following DOT diagram describes the decision logic for validating the reaction outcome.

Figure 2: Logical workflow for confirming successful cyclization and aromatization.

References

-

Synthesis of Imidazo[1,5-a]quinoxalines

-

Biological Activity (Melanoma & Kinase Inhibition)

- Title: Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evalu

- Source: NIH / PubMed Central.

-

URL:[Link]

-

Triphosgene Applications in Heterocycle Synthesis

-

General Imidazole Cyclization Methods

Sources